molecular formula C13H9FO3 B6377791 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1261987-85-2

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6377791
CAS RN: 1261987-85-2
M. Wt: 232.21 g/mol
InChI Key: GEQQUFJOVJWQEJ-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is an organic compound that has been studied for its potential applications in scientific research. It is a phenolic compound, and its molecular structure consists of a phenol group with a formyl group and a fluoro substituent attached to the aromatic ring. This compound has been found to exhibit a variety of biochemical and physiological effects, and has been used as a reagent in synthesis reactions.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been used as a reagent in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. It has also been used as an inhibitor of the enzyme glucose-6-phosphatase, which is involved in the regulation of glucose metabolism. Additionally, it has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, is not yet fully understood. It is believed to interact with enzymes by forming covalent bonds with the active sites of the enzymes. This interaction is thought to disrupt the normal functioning of the enzymes, resulting in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the enzyme glucose-6-phosphatase, resulting in a decrease in glucose metabolism. Additionally, it has been found to inhibit the enzyme tyrosinase, resulting in a decrease in melanin biosynthesis. It has also been found to inhibit the enzyme cytochrome P450s, resulting in a decrease in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it suitable for use in biochemical and physiological experiments. Additionally, it is relatively cost-effective, making it an accessible reagent for research. However, it is not as widely available as some other compounds, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its mechanism of action and its effects on enzymes involved in drug metabolism and other biochemical processes. Additionally, further research could be conducted to explore its potential applications in drug development and other biomedical applications. Finally, further research could be conducted to explore its potential applications in other fields, such as agriculture and food science.

Synthesis Methods

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of phenol with 3-fluoro-4-hydroxybenzaldehyde, followed by formylation with formic acid. This method has been found to be efficient and cost-effective, and yields a product with high purity. Other methods of synthesis, such as reaction with 3-fluoro-4-hydroxybenzyl bromide and formic acid, have also been reported.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQQUFJOVJWQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685101
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol

CAS RN

1261987-85-2
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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